2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
Description
The compound 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with cyclopropyl and cyclopentyl groups. Key physicochemical properties (e.g., molecular weight, solubility) remain undetermined in the evidence, but its lipophilic substituents (cyclopropyl, cyclopentyl) likely influence its pharmacokinetic behavior compared to polar derivatives .
Properties
IUPAC Name |
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYPDPOZUGTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. The preparation begins with the construction of the pyrazolo[1,5-a]pyrazin scaffold, followed by the introduction of the cyclopropyl group through cyclopropanation. The cyclopentyl moiety is then introduced via a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods: Industrial-scale production may employ continuous flow processes to streamline the multi-step synthesis, ensuring consistency and high yield. Optimized reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, are crucial for efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction processes might target the pyrazolo ring, leading to the formation of more saturated derivatives.
Substitution: Substitution reactions could occur on the cyclopropyl or cyclopentyl groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide are typically employed.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated using reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation might yield ketonic or carboxylic derivatives.
Reduction can produce more saturated pyrazolo derivatives.
Substitution may introduce functional groups that could enhance the compound's activity or stability.
Scientific Research Applications
Chemistry:
As a potential intermediate in the synthesis of complex organic molecules.
Investigation of its chemical behavior under various conditions can provide insights into reaction mechanisms.
Biology:
Exploring its role as a ligand for various biological targets, such as enzymes or receptors.
Potential use in biochemical assays to elucidate its biological activity.
Medicine:
Investigating its pharmacological properties, including potential as an anti-inflammatory, antiviral, or anticancer agent.
Study of its interaction with specific molecular targets to design new therapeutic agents.
Industry:
Potential application in the development of new materials with specific chemical properties.
Use as a building block in the synthesis of more complex molecules for pharmaceutical development.
Mechanism of Action
The mechanism of action for 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. It could act by binding to receptor sites or enzyme active sites, modulating their activity. The cyclopropyl and cyclopentyl groups may influence the binding affinity and specificity, while the pyrazolo scaffold might engage in key interactions with biological macromolecules.
Comparison with Similar Compounds
Central Nervous System (CNS) Targets
- VU0462807 : Acts as a potent mGlu5 positive allosteric modulator (PAM) with demonstrated efficacy in acute amphetamine-induced hyperlocomotion (AHL) models, suggesting utility in psychiatric disorders .
- BIO-1966561 : Modulates Parkin E3 ligase activity, relevant in neurodegenerative diseases like Parkinson’s .
- Target Compound : While uncharacterized, its pyrazolo[1,5-a]pyrazine scaffold aligns with CNS-active compounds, warranting further investigation.
Anticancer Activity
- Ferrocenyl Derivatives (8d, 8e, 8f) : Induce apoptosis in A549 lung cancer cells via integrin β4 and ROS pathway modulation . The target compound’s lack of redox-active groups (e.g., ferrocene) may limit similar mechanisms but could be optimized for cytotoxicity.
Biological Activity
2-Cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a novel organic compound with potential applications in medicinal chemistry. Its complex structure suggests unique pharmacological properties, making it a subject of interest in various biological studies. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 273.38 g/mol. Its structural characteristics include cyclopentyl and cyclopropyl groups attached to a dihydropyrazolo scaffold, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by:
- Receptor Binding : The compound could bind to various receptor sites, modulating their activity. This interaction may influence signaling pathways critical for cellular responses.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic processes.
These mechanisms suggest that the compound could play a role in treating conditions related to neurotransmitter modulation and cellular signaling.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structural motifs have demonstrated significant biological activities. Notably:
- Neuropharmacological Effects : Analogous compounds have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders such as depression and schizophrenia .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone?
- Methodological Answer : Multi-step organic synthesis is required, typically involving cyclopropane ring formation, pyrazolo[1,5-a]pyrazine core assembly, and ketone coupling. Key steps include:
- Cyclopropane introduction via [2+1] cycloaddition or ring-closing metathesis.
- Pyrazolo[1,5-a]pyrazine core synthesis using condensation reactions (e.g., hydrazine derivatives with α,β-unsaturated ketones).
- Final coupling of the cyclopentyl group via nucleophilic acyl substitution or Friedel-Crafts acylation .
- Critical Considerations : Optimize reaction conditions (e.g., temperature, catalysts) to improve yield and purity. Use HPLC or GC-MS for intermediate purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
- HRMS : Confirm molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve 3D structure, including dihedral angles and hydrogen bonding (e.g., triclinic crystal system with space group P1) .
- Data Interpretation : Compare experimental crystallographic parameters (e.g., a = 7.1709 Å, b = 10.6982 Å) with computational models to validate structural accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer :
- Systematic Modifications : Vary substituents (e.g., cyclopropyl vs. phenyl groups) and assess bioactivity (e.g., IC50 values in cancer cell lines like A549) .
- In Silico Modeling : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or autophagy regulators) .
- Contradiction Resolution : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to address variability in reported IC50 values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Use randomized block designs with split-split plots to account for variables like cell passage number or reagent batches .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, independent labs) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What in vitro and in vivo models are suitable for evaluating its mechanism of action in oncology?
- Methodological Answer :
- In Vitro : Use A549 lung cancer cells to assess autophagy modulation via LC3-II/LC3-I ratio quantification .
- In Vivo : Apply xenograft models with controlled dosing regimens (e.g., 10–50 mg/kg daily) to evaluate tumor suppression and toxicity .
Q. How can environmental stability and degradation pathways be assessed for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
